1,3-PBIT dihydrobromide

Nitric Oxide Synthase iNOS Isoform Selectivity

Selective iNOS inhibitor (Ki=47 nM) with 190-fold selectivity over eNOS. Essential for unambiguous iNOS blockade in inflammation and sepsis research. Validated in endotoxemia models. High aqueous solubility for easy dosing. ≥98% purity, crystalline solid.

Molecular Formula C12H20Br2N4S2
Molecular Weight 444.3 g/mol
Cat. No. B1663030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-PBIT dihydrobromide
SynonymsS,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide
Molecular FormulaC12H20Br2N4S2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
InChIInChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
InChIKeyWCXGFTJSDASEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1,3-PBIT Dihydrobromide: A Benchmark iNOS Inhibitor for Defined NOS Isoform Profiling


1,3-PBIT dihydrobromide (CAS 200716-66-1), also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, is a synthetic non-amino acid isothiourea compound that functions as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) [1]. It is a member of the bisisothiourea class of NOS inhibitors, characterized by two isothiourea moieties linked via a 1,3-substituted phenylene spacer. This compound is primarily utilized as a pharmacological tool to dissect the role of iNOS in various physiological and pathological processes, including inflammation, septic shock, and neurodegenerative disorders, where iNOS-derived nitric oxide (NO) plays a critical role [2].

Why Generic NOS Inhibitors Cannot Substitute for 1,3-PBIT Dihydrobromide in iNOS-Specific Investigations


The nitric oxide synthase (NOS) family comprises three distinct isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). While all three catalyze the production of nitric oxide, their physiological roles and pathological involvements differ significantly. Non-selective NOS inhibitors, or those with poor isoform discrimination, can confound experimental outcomes by simultaneously blocking beneficial eNOS- and nNOS-mediated pathways (e.g., vasodilation, neurotransmission) while attempting to inhibit deleterious iNOS activity. 1,3-PBIT dihydrobromide addresses this critical limitation through its well-characterized and quantifiable selectivity profile for iNOS over eNOS and nNOS, making it an essential tool for studies requiring specific iNOS blockade without confounding effects on constitutive NOS isoforms [1][2].

1,3-PBIT Dihydrobromide: Quantifiable Performance Advantages Over Key NOS Inhibitor Comparators


1,3-PBIT Dihydrobromide vs. S-Ethylisothiourea (SEIT): A Critical Shift in Isoform Selectivity for iNOS Profiling

While both compounds are isothiourea-based NOS inhibitors, 1,3-PBIT dihydrobromide exhibits a fundamentally different and more desirable selectivity profile for iNOS over eNOS and nNOS compared to the simpler analog S-Ethylisothiourea (SEIT). This differentiation is critical for studies where off-target inhibition of constitutive NOS isoforms must be minimized [1].

Nitric Oxide Synthase iNOS Isoform Selectivity Drug Discovery

1,3-PBIT Dihydrobromide vs. 1400W: Differentiating iNOS Selectivity vs. Potency in In Vitro and In Vivo Settings

1,3-PBIT dihydrobromide and 1400W are both potent iNOS inhibitors, but they offer distinct selectivity and potency profiles that inform their application. 1400W is a more potent iNOS inhibitor (Ki of 7 nM) but exhibits a much narrower selectivity window against nNOS (2 µM) compared to 1,3-PBIT's selectivity over nNOS (250 nM). This difference is particularly relevant for in vivo studies where nNOS inhibition can lead to confounding neurological effects [1].

iNOS Selectivity Ratio In Vivo Pharmacology Nitric Oxide

1,3-PBIT Dihydrobromide vs. 1,4-PBIT: The Impact of Phenyl Ring Substitution on NOS Isoform Selectivity

The positional isomer 1,4-PBIT (para-substituted) is a more potent inhibitor of iNOS and nNOS but exhibits significantly reduced selectivity over eNOS compared to 1,3-PBIT (meta-substituted). This demonstrates that the simple change in phenyl ring substitution pattern from 1,3 to 1,4 drastically alters the NOS isoform selectivity profile, underscoring the importance of using the correct isomer for specific iNOS-focused research [1][2].

Structure-Activity Relationship NOS Inhibitor 1,3-PBIT 1,4-PBIT Isomer Comparison

1,3-PBIT Dihydrobromide vs. Aminoguanidine and L-NIL: Potency and Selectivity Advantages in iNOS-Driven In Vitro Models

1,3-PBIT dihydrobromide demonstrates a substantial potency and selectivity advantage over older generation iNOS inhibitors like aminoguanidine and L-NIL. While aminoguanidine was one of the first iNOS-selective inhibitors, its potency is in the micromolar range, which can lead to off-target effects at the high concentrations required for efficacy. Similarly, L-NIL, while more selective, is also less potent. 1,3-PBIT provides a nanomolar Ki and a well-defined selectivity window, enabling more robust and interpretable results in cellular assays [1][2].

iNOS Potency Comparison Aminoguanidine L-NIL Cell-Based Assay

1,3-PBIT Dihydrobromide: In Vivo Efficacy in a Rat Model of Endotoxemia vs. Reported 1400W Activity

In a conscious male Sprague-Dawley rat model of endotoxemia, intraperitoneal administration of 1,3-PBIT dihydrobromide (10 mg/kg) provided clear functional evidence of iNOS inhibition, as demonstrated by its ability to reverse endotoxin-induced hypotension and normalize systemic nitrite production. This in vivo activity confirms its utility as a pharmacological tool for probing iNOS-mediated pathophysiology in whole-animal models, complementing its well-defined in vitro profile [1].

In Vivo Pharmacology Septic Shock Endotoxemia iNOS Rat Model

1,3-PBIT Dihydrobromide Solubility and Formulation: Enabling Aqueous Dosing Compared to Less Soluble Analogs

The dihydrobromide salt form of 1,3-PBIT provides excellent aqueous solubility (≤100 mg/mL in water), which is a significant practical advantage for both in vitro and in vivo experimental workflows. This high water solubility facilitates the preparation of clear, consistent dosing solutions for intraperitoneal or intravenous administration in animal models, eliminating the need for complex formulations involving DMSO or other organic co-solvents that can introduce experimental artifacts or toxicity [1].

Solubility Formulation In Vivo Dosing Drug Delivery Aqueous Solubility

Optimal Research Applications for 1,3-PBIT Dihydrobromide Based on Its Quantifiable Performance Profile


Definitive In Vitro Dissection of iNOS-Mediated Pathways Without Constitutive NOS Interference

1,3-PBIT dihydrobromide is ideally suited for cell-based and biochemical assays where the specific contribution of iNOS to a phenotype must be isolated. Its 190-fold selectivity for iNOS over eNOS (Ki = 9000 nM) ensures that at effective iNOS-inhibiting concentrations (e.g., 1-10 µM), eNOS activity remains largely unaffected, allowing for unambiguous interpretation of results [1][2].

In Vivo Modeling of iNOS-Driven Pathologies, Including Septic Shock and Inflammatory Disorders

The compound's demonstrated efficacy in a rat model of endotoxemia, where it reversed hypotension and normalized nitrite production, validates its use in studying iNOS-dependent cardiovascular and inflammatory pathologies in vivo. Its high aqueous solubility facilitates straightforward dosing, making it a practical choice for animal studies requiring systemic administration of an iNOS inhibitor [1].

Comparative Pharmacology and SAR Studies of NOS Isoform Selectivity

As a structurally defined bisisothiourea with a unique 1,3-substitution pattern on the central phenyl ring, 1,3-PBIT serves as an essential reference compound for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of NOS isoform selectivity. Its distinct profile compared to the 1,4-isomer (1,4-PBIT) and the simple alkyl isothiourea SEIT provides a benchmark for evaluating novel iNOS inhibitors [1][2].

Calibration and Validation of iNOS-Specific Biochemical and Cellular Assays

Due to its well-characterized and publicly available Ki values for all three human NOS isoforms (iNOS: 47 nM, eNOS: 9000 nM, nNOS: 250 nM), 1,3-PBIT dihydrobromide can be used as a reference standard to calibrate and validate new assays designed to measure NOS activity or screen for iNOS-selective inhibitors. Its reproducible inhibition profile provides a reliable benchmark for assay performance [1].

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